3-(2,4-Dichlorophenyl)propan-1-ol
Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
Chalcone Derivatives Synthesis : The compound has been utilized in the synthesis of chalcone derivatives via Claisen-Schmidt condensation reaction. These compounds are characterized by various spectroscopic methods and show potential in molecular interactions studies (Salian et al., 2018).
1,2,3-Triazole Derivatives Synthesis : Involves in the synthesis of 1,2,3-triazole derivatives with notable antifungal activities against Candida strains. This shows the potential of the compound in developing antifungal agents (Lima-Neto et al., 2012).
Intermediates in Synthesis of Biological Compounds : Serves as an intermediate in the synthesis of various biologically active compounds, including antimicrobial and antiradical agents (Čižmáriková et al., 2020).
Photoinduced Reactivity Studies : Used in studies on photoinduced reactivity, providing insights into radical polymerizations and molecular interactions in chemical processes (Rosspeintner et al., 2009).
Antimicrobial and Antifungal Applications
Synthesis of Antifungal Agents : Utilized in the creation of compounds with pronounced antifungal activities, showing potential for new drug development (Chevreuil et al., 2007).
Antimicrobial Activity Research : Involved in the synthesis of molecules demonstrating effective antimicrobial properties, indicating its relevance in pharmaceutical research (Sivakumar et al., 2021).
Novel Antifungal Agent Development : Key component in the development of a novel antifungal agent with broad-spectrum activity against Candida and other fungal species, offering insights into new therapeutic avenues (Pagniez et al., 2020).
Molecular Docking and Computational Studies
Molecular Docking Studies : Used in molecular docking studies to understand binding mechanisms and interactions, crucial for drug design and development (Jayasudha et al., 2020).
Spectroscopic and Computational Analysis : Its derivatives are subjects of extensive spectroscopic and computational analyses, contributing to a deeper understanding of molecular structures and behaviors (Mary et al., 2015).
properties
IUPAC Name |
3-(2,4-dichlorophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNJMARRFKAAIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441728 | |
Record name | 3-(2,4-dichlorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
146882-07-7 | |
Record name | 3-(2,4-dichlorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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